Laciniatin
CAS No.: 74161-28-7
Cat. No.: VC0532331
Molecular Formula: C17H14O8
Molecular Weight: 346.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74161-28-7 |
|---|---|
| Molecular Formula | C17H14O8 |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one |
| Standard InChI | InChI=1S/C17H14O8/c1-23-10-4-3-7(5-8(10)18)16-15(22)13(20)12-11(25-16)6-9(19)17(24-2)14(12)21/h3-6,18-19,21-22H,1-2H3 |
| Standard InChI Key | MBAMSENKVRMPKA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical and Physical Properties of Laciniatin
Structural Characteristics
Laciniatin’s molecular structure aligns with flavonols, which feature a 3-hydroxyflavone backbone. The presence of eight oxygen atoms in its formula () indicates multiple hydroxyl and/or methoxy substituents, a common trait in bioactive flavonols . While its exact substituent configuration remains unspecified in available literature, analogous compounds like quercetin and kaempferol provide a framework for inferring reactivity and solubility patterns.
Table 1: Preparation of Laciniatin Stock Solutions
| Mass (mg) | Volume (mL) for 1 mM | Volume (mL) for 5 mM | Volume (mL) for 10 mM |
|---|---|---|---|
| 1 | 2.8878 | 0.5776 | 0.2888 |
| 5 | 14.4388 | 2.8878 | 1.4439 |
| 10 | 28.8775 | 5.7755 | 2.8878 |
Data derived from solubility protocols in . Solvent choice must align with experimental requirements to avoid precipitation.
Natural Occurrence and Biosynthetic Context
Plant Sources
Laciniatin has been identified in Dianthus inoxianus, a wild carnation species, where it may contribute to petal pigmentation and ecological interactions . Flavonols like Laciniatin are often synthesized in plant tissues as defense compounds against herbivores or pathogens, with their production modulated by environmental stressors .
Research Findings and Biological Implications
Phenotypic Selection in Dianthus inoxianus
Challenges and Future Directions
Analytical Limitations
Current data on Laciniatin derive primarily from supplier documentation . Advanced techniques like NMR crystallography or in silico docking studies are needed to resolve its structure-activity relationships.
Synthesis and Scalability
Total synthesis routes remain unexplored. Semi-synthetic approaches using kaempferol or quercetin as precursors could expedite production for functional studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume